molecular formula C11H8ClNO2S B2816256 2-(4-chlorophenyl)-5-methyl-1,3-thiazole-4-carboxylic Acid CAS No. 205692-24-6

2-(4-chlorophenyl)-5-methyl-1,3-thiazole-4-carboxylic Acid

Cat. No.: B2816256
CAS No.: 205692-24-6
M. Wt: 253.7
InChI Key: CPQWZZCKZPBHIV-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-5-methyl-1,3-thiazole-4-carboxylic Acid is a heterocyclic compound that contains a thiazole ring substituted with a 4-chlorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-5-methyl-1,3-thiazole-4-carboxylic Acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized in the presence of an acid catalyst to yield the desired thiazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Solvent selection and reaction conditions are optimized to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-5-methyl-1,3-thiazole-4-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiazole ring or the carboxylic acid group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

2-(4-chlorophenyl)-5-methyl-1,3-thiazole-4-carboxylic Acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic Acid: Lacks the methyl group at the 5-position.

    5-methyl-1,3-thiazole-4-carboxylic Acid: Lacks the 4-chlorophenyl group.

    2-phenyl-5-methyl-1,3-thiazole-4-carboxylic Acid: Lacks the chlorine atom on the phenyl ring

Uniqueness

2-(4-chlorophenyl)-5-methyl-1,3-thiazole-4-carboxylic Acid is unique due to the presence of both the 4-chlorophenyl group and the methyl group on the thiazole ring. This combination of substituents can influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(4-chlorophenyl)-5-methyl-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2S/c1-6-9(11(14)15)13-10(16-6)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPQWZZCKZPBHIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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